molecular formula C11H10ClF3OS B14036594 1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14036594
M. Wt: 282.71 g/mol
InChI Key: OGULLNDOUWSHTN-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes a chlorine atom, a methylthio group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of a suitable precursor followed by the introduction of the methylthio and trifluoromethyl groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives, such as alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-Chloro-1-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one These compounds share some structural similarities but differ in the position of the trifluoromethyl group, which can significantly affect their chemical properties and applications.

Properties

Molecular Formula

C11H10ClF3OS

Molecular Weight

282.71 g/mol

IUPAC Name

1-chloro-1-[3-methylsulfanyl-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS/c1-6(16)10(12)7-3-8(11(13,14)15)5-9(4-7)17-2/h3-5,10H,1-2H3

InChI Key

OGULLNDOUWSHTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)SC)C(F)(F)F)Cl

Origin of Product

United States

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